Introduction: The Role of Chiral Oxazolidinones in Asymmetric Synthesis
Introduction: The Role of Chiral Oxazolidinones in Asymmetric Synthesis
An In-Depth Technical Guide to the Physical Properties of (4R)-4-propyl-1,3-oxazolidin-2-one and its Analogs for Asymmetric Synthesis
This guide provides a comprehensive overview of the physical properties of (4R)-4-propyl-1,3-oxazolidin-2-one and its closely related, widely used analogs. It is intended for researchers, scientists, and drug development professionals who utilize these powerful chiral auxiliaries in asymmetric synthesis. This document moves beyond a simple listing of data, offering insights into the practical implications of these properties and the experimental methodologies used to determine them.
Chiral oxazolidinones, often referred to as Evans' auxiliaries, are a cornerstone of modern asymmetric synthesis.[1][2] Their rigid heterocyclic structure provides a predictable and effective scaffold for controlling the stereochemical outcome of a wide range of chemical transformations, including alkylations, aldol reactions, and Michael additions.[1][2] The substituent at the 4-position of the oxazolidinone ring is crucial in creating a specific chiral environment that directs the approach of incoming reagents, leading to the formation of one enantiomer in preference to the other.
(4R)-4-propyl-1,3-oxazolidin-2-one is a member of this important class of compounds. While specific physical property data for this particular analog is not extensively published, its properties can be reliably inferred from well-characterized and commercially available analogs such as (4R)-4-isopropyl-1,3-oxazolidin-2-one and (S)-4-benzyl-2-oxazolidin-2-one. This guide will focus on the physical properties of these representative compounds to provide a robust understanding of the entire class.
Core Physical Properties: A Comparative Analysis
The physical properties of a chiral auxiliary are critical for its practical application. They influence reaction setup, workup procedures, purification, and storage. The following table summarizes the key physical properties of two common (4R)-substituted-1,3-oxazolidin-2-ones.
| Property | (4R)-4-isopropyl-1,3-oxazolidin-2-one | (S)-4-benzyl-1,3-oxazolidin-2-one | (4R)-4-propyl-1,3-oxazolidin-2-one |
| CAS Number | 95530-58-8[3][4] | 90719-32-7[5] | 157922-13-9[] |
| Molecular Formula | C₆H₁₁NO₂[3][4] | C₁₀H₁₁NO₂[7] | C₆H₁₁NO₂[] |
| Molecular Weight | 129.16 g/mol [3][4] | 177.20 g/mol [7] | 143.17 g/mol |
| Appearance | White solid[3][8] | White to light yellow crystal powder[5] | Not specified |
| Melting Point | 70-73 °C[3] | 86-88 °C[5] | Not specified |
| Boiling Point | 249 °C[3] | Not specified | Not specified |
| Solubility | Slightly soluble in water[3] | Insoluble in water[5] | Not specified |
| Optical Rotation | [α]₂₀/D +17° (c=6 in ethanol)[9] | [α]₂₀/D -63° (c=1 in chloroform) | Not specified |
In-Depth Analysis of Key Physical Properties
Melting Point and Crystalline Structure
The sharp melting point range of these compounds is indicative of their high purity. The crystalline nature of oxazolidinones is advantageous for purification by recrystallization, a common technique to obtain enantiomerically pure material.
Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the crystalline sample (1-5 mg) is accurately weighed into an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.
Solubility: Implications for Reaction and Workup
The solubility of the chiral auxiliary is a critical factor in the choice of reaction solvent. While generally having low solubility in water, they are soluble in a range of common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. This allows for a broad scope of reaction conditions. The low water solubility simplifies the workup procedure, as the auxiliary and its derivatives can be readily extracted into an organic phase.
Optical Rotation: A Measure of Enantiomeric Purity
Optical rotation is a fundamental property of chiral molecules and is used to confirm the stereochemical integrity of the auxiliary. The specific rotation is a characteristic value for a given enantiomer under defined conditions (concentration, solvent, wavelength, and temperature).
Experimental Protocol: Measurement of Optical Rotation
-
Solution Preparation: A precise concentration of the sample is prepared in a specified solvent (e.g., 1 g/100 mL in chloroform).
-
Polarimeter Setup: The polarimeter is calibrated and the sample cell (with a defined path length) is filled with the solution.
-
Measurement: The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured.
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Structural Elucidation and Spectral Properties
Spectroscopic techniques are indispensable for confirming the structure and purity of (4R)-4-propyl-1,3-oxazolidin-2-one and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts and coupling constants of the protons on the oxazolidinone ring are characteristic and can be used to confirm the relative stereochemistry.
Infrared (IR) Spectroscopy
The IR spectrum of an oxazolidinone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1750-1780 cm⁻¹.
Synthesis and Application Workflow
The effective use of (4R)-4-propyl-1,3-oxazolidin-2-one in asymmetric synthesis follows a well-defined workflow. The diagram below illustrates the key stages, from acylation of the auxiliary to cleavage of the chiral product.
Figure 1: General workflow for the application of (4R)-4-propyl-1,3-oxazolidin-2-one in asymmetric synthesis.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling (4R)-4-propyl-1,3-oxazolidin-2-one and its analogs.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][11] Use in a well-ventilated area.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
(4R)-4-propyl-1,3-oxazolidin-2-one, as a member of the Evans' auxiliary family, is a valuable tool for asymmetric synthesis. While direct physical property data for this specific compound is limited, a comprehensive understanding of its behavior can be gained from its well-studied analogs. The physical properties discussed in this guide are fundamental to the successful design and execution of stereoselective reactions, enabling the synthesis of complex chiral molecules with high enantiomeric purity.
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